molecular formula C18H20O B13117229 1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone

1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B13117229
M. Wt: 252.3 g/mol
InChI Key: NTTXVYSCFYPZPF-UHFFFAOYSA-N
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Description

1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one, also known as 4’-tert-Butylacetophenone, is an organic compound with the molecular formula C12H16O. It is a para-substituted acetophenone, characterized by a tert-butyl group attached to the phenyl ring. This compound is a colorless liquid with a slight aromatic odor and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-(4-(tert-butyl)phenyl)propan-2-ol with silver nitrate (AgNO3), bismuth triflate (Bi(OTf)3), and potassium persulfate (K2S2O8) in a water solution of DAPGS-750-M. The reaction mixture is stirred, and the product is extracted using ethyl acetate and purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to act as an intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and physical properties. This makes it a valuable intermediate in the synthesis of sterically demanding molecules .

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[4-(4-tert-butylphenyl)phenyl]ethanone

InChI

InChI=1S/C18H20O/c1-13(19)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(2,3)4/h5-12H,1-4H3

InChI Key

NTTXVYSCFYPZPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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